

In-Depth Technical Guide to the Spectral Data of 3-Pyridyl Trifluoromethanesulfonate

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Compound of Interest

Compound Name: 3-Pyridyl
Trifluoromethanesulfonate

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This technical guide provides a comprehensive overview of the spectral data for **3-Pyridyl Trifluoromethanesulfonate** (pyridin-3-yl trifluoromethanesulfonate), a key reagent in organic synthesis. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Compound Overview

3-Pyridyl Trifluoromethanesulfonate is a pyridine derivative containing a trifluoromethanesulfonate (triflate) group. The triflate group is an excellent leaving group, making this compound a valuable electrophile in a variety of cross-coupling and substitution reactions.

Chemical Structure:

Molecular Formula: $C_6H_4F_3NO_3S$ [1]

Molecular Weight: 227.16 g/mol [1]

CAS Number: 107658-27-5 [1]

Spectral Data Summary

While comprehensive, publicly available spectral data for **3-Pyridyl Trifluoromethanesulfonate** is limited, this guide compiles the known information and provides typical spectral characteristics based on related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules.

^1H NMR (Proton NMR):

No specific experimental data with chemical shifts and coupling constants for **3-Pyridyl Trifluoromethanesulfonate** was found in the public domain. However, based on the structure and data for similar pyridine derivatives, the expected signals would be in the aromatic region.

^{13}C NMR (Carbon-13 NMR):

PubChem indicates the availability of ^{13}C NMR spectra for this compound, though the data is proprietary.[1] The expected spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.

Table 1: Predicted ^{13}C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (ppm)
C (Pyridyl, C=N)	145-155
C (Pyridyl, C-O)	140-150
C (Pyridyl)	120-140
C (Pyridyl)	120-140
C (Pyridyl)	120-140
CF ₃	115-125 (quartet, ^1JCF)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Pyridyl Trifluoromethanesulfonate** would be characterized by absorptions corresponding to the pyridine ring and the triflate group.

Table 2: Characteristic IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H (Aromatic)	3000 - 3100	Medium
C=N, C=C (Pyridine Ring)	1400 - 1600	Medium to Strong
S=O Stretch (Triflate)	1420 - 1440	Strong
C-F Stretch (CF ₃)	1200 - 1250	Strong
S-O Stretch (Triflate)	1030 - 1060	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. PubChem indicates the availability of GC-MS data, though the specific fragmentation pattern is not detailed.[\[1\]](#)

Table 3: Predicted Mass Spectrometry Data

Ion	m/z (expected)	Description
[M] ⁺	227	Molecular Ion
[M-CF ₃] ⁺	158	Loss of trifluoromethyl radical
[M-SO ₂ CF ₃] ⁺	94	Loss of trifluoromethanesulfonyl radical
[C ₅ H ₄ N] ⁺	78	Pyridyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of **3-Pyridyl Trifluoromethanesulfonate** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**
 - ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

- **Sample Preparation:**
 - **Thin Film** (for liquids or low-melting solids): Place a small drop of the neat compound between two salt plates (e.g., NaCl or KBr).
 - **KBr Pellet** (for solids): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

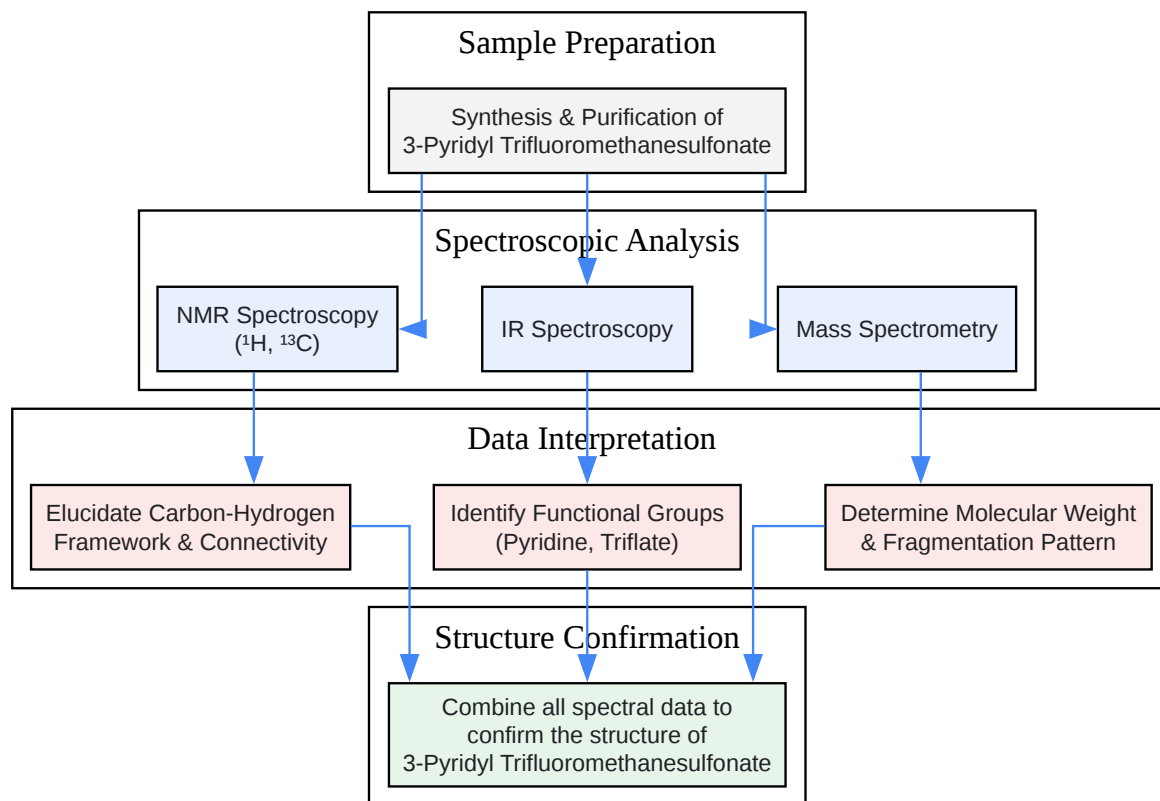
- Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Data Acquisition:
 - GC-MS: Introduce the sample through a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. The mass spectrum is then recorded for the eluting compound.
 - LC-MS: Introduce the sample via liquid chromatography or direct infusion into the ESI source.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a compound like **3-Pyridyl Trifluoromethanesulfonate**.



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Caption: Workflow for the spectral analysis of **3-Pyridyl Trifluoromethanesulfonate**.

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References

- 1. 3-Pyridyl Trifluoromethanesulfonate | C₆H₄F₃NO₃S | CID 11031579 - PubChem [pubchem.ncbi.nlm.nih.gov]
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